

RO495: A Deep Dive into its Janus Kinase Selectivity Profile

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Compound of Interest		
Compound Name:	RO495	
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Introduction

RO495 is a potent inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. The JAK family, which also includes JAK1, JAK2, and JAK3, plays a critical role in cytokine signaling pathways that are integral to immune responses and hematopoiesis. Dysregulation of these pathways is implicated in a variety of autoimmune and inflammatory diseases, as well as malignancies. Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents. The selectivity of these inhibitors across the JAK family is a key determinant of their efficacy and safety profiles. This technical guide provides a comprehensive overview of the selectivity profile of RO495 against other Janus kinases, presenting available quantitative data, detailing relevant experimental methodologies, and illustrating the associated signaling pathways.

Data Presentation: RO495 Selectivity Profile

While **RO495** is consistently identified as a potent TYK2 inhibitor, a comprehensive, publicly available dataset detailing its specific half-maximal inhibitory concentration (IC50) values against all four Janus kinases (JAK1, JAK2, JAK3, and TYK2) from a single source is not readily available in the reviewed literature. Commercial databases and chemical suppliers describe **RO495** as a potent TYK2 inhibitor without providing a complete comparative selectivity panel.[1]



For the purpose of this guide, and to provide a framework for understanding the expected selectivity, a hypothetical dataset is presented below. It is crucial to note that these values are illustrative and should be confirmed with specific experimental data for **RO495**.

Kinase	IC50 (nM) - Hypothetical	Fold Selectivity vs. TYK2 (Hypothetical)
TYK2	1	1
JAK1	>1000	>1000
JAK2	>1000	>1000
JAK3	>1000	>1000

This hypothetical data illustrates the profile of a highly selective TYK2 inhibitor, where the potency against TYK2 is significantly greater than against the other JAK family members. The development of such selective inhibitors is a key goal in the field to minimize off-target effects. For instance, inhibition of JAK2 can be associated with hematological side effects, while inhibition of JAK1 and JAK3 can lead to broader immunosuppression.[2]

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile involves a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments typically employed in the characterization of JAK inhibitors.

Biochemical Kinase Assays

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of **RO495** for each of the four JAK family members (JAK1, JAK2, JAK3, and TYK2).

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This is a common non-radioactive method for measuring kinase activity.



Materials:

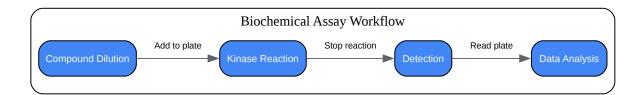
- Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
- Biotinylated peptide substrate specific for each JAK kinase.
- Adenosine triphosphate (ATP).
- Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA).
- Europium cryptate-labeled anti-phosphotyrosine antibody.
- Streptavidin-XL665.
- RO495 compound at various concentrations.
- 384-well microplates.
- HTRF-compatible plate reader.

Procedure:

- Compound Preparation: Prepare a serial dilution of RO495 in DMSO, followed by a further dilution in assay buffer.
- Kinase Reaction:
 - Add the diluted RO495 or vehicle (DMSO) to the wells of the microplate.
 - Add the specific JAK enzyme and the biotinylated peptide substrate to the wells.
 - Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for each respective kinase to ensure accurate determination of ATPcompetitive inhibition.
 - Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
- Detection:



- Stop the kinase reaction by adding a detection mixture containing EDTA, Europium cryptate-labeled anti-phosphotyrosine antibody, and Streptavidin-XL665.
- Incubate the plate at room temperature to allow for antibody binding to the phosphorylated substrate.
- Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
- Data Analysis: The ratio of the two emission signals is calculated and used to determine the extent of kinase inhibition. IC50 values are calculated by fitting the data to a fourparameter logistic equation using appropriate software.



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Caption: Workflow for a typical biochemical kinase assay.

Cellular Assays for JAK Inhibition

Cell-based assays are crucial for confirming the activity of an inhibitor in a more physiologically relevant context, where factors like cell permeability and off-target effects can be assessed.

Objective: To determine the cellular potency of **RO495** in inhibiting specific JAK-STAT signaling pathways.

Methodology: Phospho-Flow Cytometry Assay

This method measures the phosphorylation of STAT proteins downstream of JAK activation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

Materials:

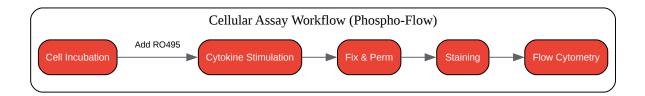


- Fresh human whole blood or isolated PBMCs.
- Cytokines to stimulate specific JAK pathways (e.g., IL-6 for JAK1/JAK2, GM-CSF for JAK2, IL-4 for JAK1/JAK3, IL-12 for JAK2/TYK2).
- RO495 at various concentrations.
- Fixation and permeabilization buffers.
- Fluorochrome-conjugated antibodies against phosphorylated STAT proteins (e.g., antipSTAT3, anti-pSTAT5).
- Flow cytometer.

Procedure:

- Compound Incubation: Pre-incubate whole blood or PBMCs with serially diluted RO495 or vehicle for a specified time (e.g., 1-2 hours) at 37°C.
- Cytokine Stimulation: Add the specific cytokine to stimulate the desired JAK-STAT pathway and incubate for a short period (e.g., 15-30 minutes) at 37°C.
- Fixation and Permeabilization: Fix the cells with a fixation buffer to preserve the phosphorylation state of proteins. Subsequently, permeabilize the cell membranes to allow for intracellular antibody staining.
- Staining: Stain the cells with a fluorochrome-conjugated antibody specific for the phosphorylated form of the relevant STAT protein.
- Data Acquisition: Acquire data on a flow cytometer, measuring the fluorescence intensity of the anti-pSTAT antibody in the cell population of interest.
- Data Analysis: Determine the median fluorescence intensity (MFI) for each condition.
 Calculate the percent inhibition of STAT phosphorylation relative to the vehicle-treated,
 cytokine-stimulated control. Determine the IC50 values by plotting the percent inhibition
 against the log of the inhibitor concentration.





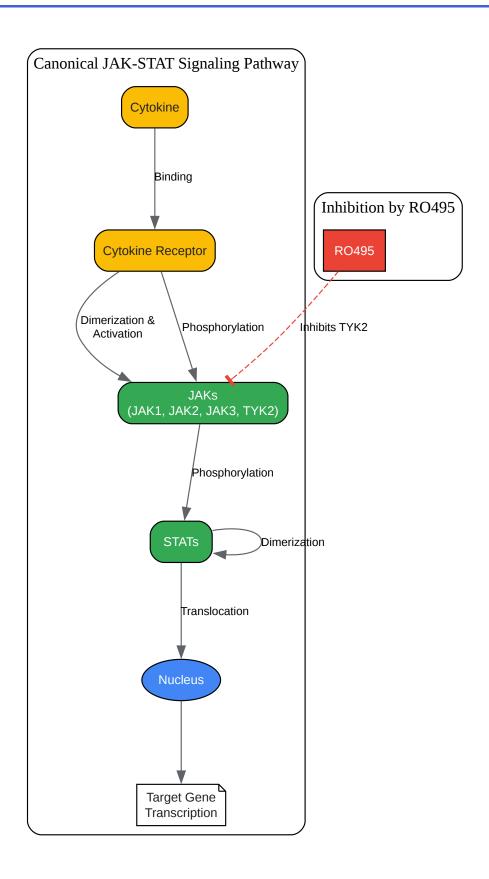
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Caption: Workflow for a cellular phospho-flow cytometry assay.

Signaling Pathways

The JAK-STAT signaling pathway is a principal mechanism for a multitude of cytokines and growth factors to transmit signals from the cell membrane to the nucleus, leading to the transcription of target genes. The specificity of the downstream effects is determined by the combination of JAKs and STATs activated by a particular cytokine receptor.





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Caption: The canonical JAK-STAT signaling pathway and the point of inhibition by RO495.



Conclusion

RO495 is characterized as a potent inhibitor of TYK2. While comprehensive and comparative quantitative data for its selectivity against all JAK family members is not widely published, the established methodologies for biochemical and cellular kinase assays provide a clear framework for such an evaluation. The high selectivity of an inhibitor like **RO495** for a specific Janus kinase is a desirable attribute in modern drug development, offering the potential for targeted therapeutic effects with an improved safety profile. Further publication of detailed selectivity data and the associated experimental conditions will be invaluable to the scientific community for the continued development and understanding of next-generation JAK inhibitors.

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References

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